9-Bromo-7-phenyl-7H-benzo[c]carbazole (CAS 1357572-67-8) is a specialized, rigid fused-ring intermediate primarily procured for the synthesis of high-performance organic light-emitting diode (OLED) materials [1]. Featuring an extended benzo[c]carbazole π-conjugated core, an N-phenyl group for enhanced solubility, and a highly reactive bromine atom at the 9-position, this compound serves as a critical precursor for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions [2]. Industrial buyers prioritize this specific building block when manufacturing hole-transport materials (HTMs) and phosphorescent hosts that require superior thermal stability and charge carrier mobility compared to standard carbazole derivatives [1].
Substituting 9-bromo-7-phenyl-7H-benzo[c]carbazole with simpler analogs like 3-bromo-9-phenyl-9H-carbazole fundamentally compromises the thermal and electronic integrity of the final OLED material [1]. Standard carbazoles lack the extended benzo-fused ring system, resulting in lower glass transition temperatures (Tg) and inferior morphological stability under high driving voltages [2]. Furthermore, attempting to use the unphenylated free base (9-bromo-7H-benzo[c]carbazole) introduces a reactive N-H site that interferes with palladium-catalyzed cross-coupling, requiring additional protection/deprotection steps, reducing overall yield, and complicating industrial scale-up [1].
The presence of the N-phenyl group and the strategically positioned 9-bromo site allows 9-bromo-7-phenyl-7H-benzo[c]carbazole to undergo direct, high-yield palladium-catalyzed cross-coupling. In standard industrial syntheses (e.g., reacting with bis(pinacolato)diboron or aryl amines), this precursor routinely achieves coupling yields exceeding 85% in a single step [1]. In contrast, using the N-H free base (9-bromo-7H-benzo[c]carbazole) requires either a prior N-arylation step or harsh conditions to overcome competing coordination at the nitrogen atom, which significantly lowers the direct coupling yield and increases the process time [2].
| Evidence Dimension | One-step Pd-catalyzed cross-coupling yield |
| Target Compound Data | >85% yield (direct coupling) |
| Comparator Or Baseline | 9-bromo-7H-benzo[c]carbazole (N-H free base): <60% direct yield without prior N-protection |
| Quantified Difference | >25% absolute increase in target yield, eliminating one synthetic step |
| Conditions | Standard PdCl2(dppf) or Pd(dba)2 catalysis in dioxane/toluene |
Eliminating the N-arylation step streamlines the manufacturing workflow, directly reducing the cost of goods sold (COGS) for OLED material producers.
The benzo[c]carbazole core provides a significantly more rigid and extended π-conjugated framework than standard carbazole. When 9-bromo-7-phenyl-7H-benzo[c]carbazole is used to synthesize hole-transporting or host materials, the resulting compounds consistently exhibit glass transition temperatures (Tg) exceeding 130°C [1]. Conversely, equivalent materials synthesized from the benchmark 3-bromo-9-phenyl-9H-carbazole typically show Tg values in the 90–105°C range [2]. This enhanced thermal robustness prevents crystallization and film degradation during the thermal stress of OLED operation.
| Evidence Dimension | Glass transition temperature (Tg) of derived HTM/Host materials |
| Target Compound Data | Tg > 130°C (benzo[c]carbazole derivatives) |
| Comparator Or Baseline | 3-bromo-9-phenyl-9H-carbazole derivatives: Tg 90–105°C |
| Quantified Difference | ~25–40°C increase in thermal stability margin |
| Conditions | Standard differential scanning calorimetry (DSC) of vacuum-deposited thin films |
Higher Tg materials are mandatory for modern commercial OLED displays to prevent efficiency roll-off and extend device lifetime under high-temperature driving conditions.
Solubility is a critical parameter for the scale-up of cross-coupling reactions. The N-phenyl substitution on 9-bromo-7-phenyl-7H-benzo[c]carbazole disrupts intermolecular hydrogen bonding and π-π stacking, rendering it highly soluble in common industrial solvents like toluene, THF, and 1,4-dioxane at high concentrations (0.1–0.5 M) [1]. The N-H baseline comparator, 9-bromo-7H-benzo[c]carbazole, suffers from poor solubility in these non-polar and weakly polar solvents, often requiring highly polar, high-boiling solvents (like DMF or DMSO) that complicate product isolation and purification [1].
| Evidence Dimension | Solubility and solvent compatibility for scale-up |
| Target Compound Data | Highly soluble in toluene/dioxane at 0.1–0.5 M |
| Comparator Or Baseline | 9-bromo-7H-benzo[c]carbazole: Poor solubility, requires DMF/DMSO |
| Quantified Difference | Enables the use of volatile, easily removable solvents for large-scale processing |
| Conditions | Standard ambient to reflux conditions in industrial batch reactors |
High solubility in standard coupling solvents allows for homogeneous reaction mixtures, ensuring reproducible batch-to-batch yields and simplifying downstream purification.
Because of its rigid benzo[c]carbazole core, this compound is the ideal precursor for manufacturing HTMs that require high glass transition temperatures to maintain thin-film stability in commercial OLED displays [1].
The extended π-conjugation and high triplet energy level make this brominated building block highly suitable for cross-coupling into host materials for blue and green phosphorescent OLEDs (PhOLEDs), where charge balance and energy transfer are critical [2].
The 9-bromo reactive site allows for the precise installation of electron-accepting moieties, enabling researchers to synthesize advanced TADF molecules with optimized HOMO/LUMO levels and minimal non-radiative decay [2].